3-Amino-4-chloro-5-methylbenzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

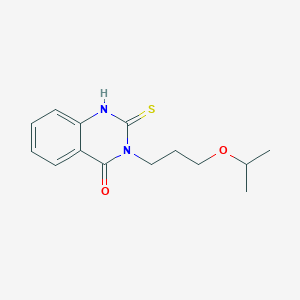

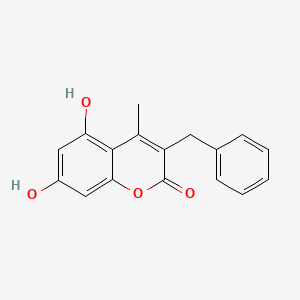

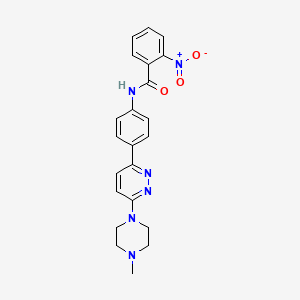

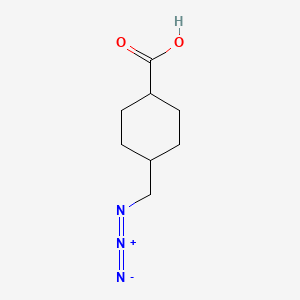

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride, also known as ACMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has an empirical formula of C8H8ClNO2 and a molecular weight of 185.61 .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride can be represented by the SMILES stringOC(C(C=C1N)=CC(C)=C1Cl)=O . This indicates that the molecule contains an amino group (N), a carboxylic acid group (COOH), and a chloro group (Cl) attached to a benzene ring, with a methyl group (CH3) also attached to the ring . Physical And Chemical Properties Analysis

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride: is a versatile intermediate in organic synthesis. Its chloro and amino groups make it a suitable candidate for various substitution reactions, which are fundamental in building complex molecules. For instance, the chlorine atom can undergo Suzuki coupling to introduce aryl or alkyl chains, expanding the molecule’s complexity .

Pharmacology

In pharmacological research, this compound serves as a precursor in the synthesis of more complex molecules. It can be transformed into esters, hydroxyl groups, amides, and other derivatives, which are often key functional groups in drug molecules. This adaptability makes it valuable for developing new medications .

Material Science

The compound’s potential in material science lies in its ability to modify surface properties when incorporated into polymers or coatings. Its functional groups can interact with other materials, potentially altering characteristics like solubility, thermal stability, and mechanical strength .

Analytical Chemistry

While specific applications in analytical chemistry aren’t detailed in the available data, compounds like 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride could be used as standards or reagents in chemical assays due to their well-defined structure and properties .

Biochemistry

In biochemistry, such compounds can be tagged with fluorescent markers or other probes to study biological processes. The amino group, in particular, can be a convenient attachment point for these markers, aiding in the visualization and analysis of biochemical pathways .

Environmental Science

Though direct applications in environmental science are not explicitly mentioned, compounds like 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride could be used in the study of environmental contaminants. Their well-characterized behavior and reactivity can help in understanding the fate and transport of similar organic compounds in the environment .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-4-chloro-5-methylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-4-2-5(8(11)12)3-6(10)7(4)9;/h2-3H,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWGXHLMTIHHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine](/img/structure/B2587519.png)

![[1-(2-Chloro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2587524.png)